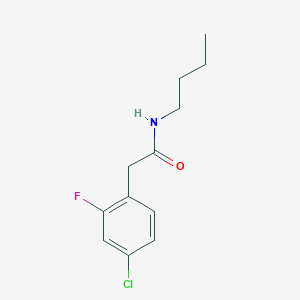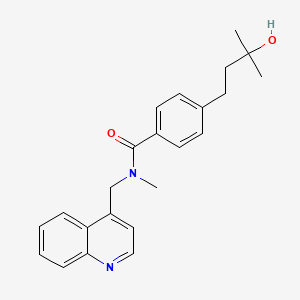![molecular formula C24H24N2O2 B5306542 3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol](/img/structure/B5306542.png)
3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PAP-1 and is a potent inhibitor of the protein tyrosine phosphatase (PTP) family.
Mecanismo De Acción
The mechanism of action of 3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol is through the inhibition of PTP activity. PTPs are enzymes that remove phosphate groups from proteins, which can activate or deactivate cellular signaling pathways. By inhibiting PTP activity, this compound can block the activation of signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and survival of cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol in lab experiments is its potency. This compound has been shown to be a highly effective inhibitor of PTP activity, making it an ideal tool for studying the role of PTPs in cellular signaling pathways. However, one limitation of using this compound is its potential toxicity. In vivo studies have shown that this compound can cause liver toxicity, which may limit its use in animal studies.
Direcciones Futuras
There are several future directions for research on 3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol. One direction is to further investigate the anti-cancer properties of this compound. In particular, more research is needed to determine the efficacy of this compound in animal models of cancer. Additionally, further research is needed to determine the potential toxicity of this compound and to develop strategies to mitigate any potential toxic effects. Finally, more research is needed to determine the potential applications of this compound in other fields, such as immunology and neurology.
Métodos De Síntesis
The synthesis of 3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol is a complex process that involves several steps. The first step involves the synthesis of 4-phenylazepan-1-yl)carbonyl chloride, which is then reacted with 2-hydroxy-5-nitropyridine to form the intermediate product. The intermediate product is then reduced using hydrogen gas and a palladium catalyst to form the final product, this compound.
Aplicaciones Científicas De Investigación
3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. PTPs are enzymes that play a critical role in cancer cell growth and survival. By inhibiting PTP activity, this compound has the potential to be an effective anti-cancer agent.
Propiedades
IUPAC Name |
[6-(3-hydroxyphenyl)pyridin-3-yl]-(4-phenylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-22-10-4-8-20(16-22)23-12-11-21(17-25-23)24(28)26-14-5-9-19(13-15-26)18-6-2-1-3-7-18/h1-4,6-8,10-12,16-17,19,27H,5,9,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYFFRVDPQCGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)C2=CN=C(C=C2)C3=CC(=CC=C3)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-methyl-5-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-4-isothiazolecarboxylate](/img/structure/B5306459.png)
![7-acetyl-3-(allylthio)-6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306463.png)
![3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-pyridinamine](/img/structure/B5306473.png)
![7-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-(tetrahydro-2H-pyran-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5306479.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methyl-3-furamide](/img/structure/B5306480.png)
![5,5-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5306481.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5306485.png)

![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5306509.png)

![4-{5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5306525.png)
![2-[(2,4-dichlorobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5306528.png)
![3-fluoro-2-methoxy-N-methyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]benzamide](/img/structure/B5306533.png)
![8-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5306539.png)